molecular formula C17H23N7 B2690223 2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine CAS No. 2415454-95-2

2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine

Cat. No.: B2690223
CAS No.: 2415454-95-2
M. Wt: 325.42
InChI Key: FNCNISYTBQYEOZ-UHFFFAOYSA-N
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Description

2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine is a complex organic compound that features a unique structure combining a cyclopropylpyrimidine moiety with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the cyclopropylpyrimidine core. This is followed by the introduction of the piperazine ring and subsequent functionalization to attach the N-ethylpyrimidin-4-amine group. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, and various coupling agents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s structure suggests it could interact with various biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic properties, such as anticancer or antimicrobial effects.

    Industry: In industrial applications, it might be used in the development of new pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine include other piperazine derivatives and pyrimidine-based molecules. Examples include:

  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 4-{4-[2-(4-(2-Substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles

Uniqueness

What sets this compound apart is its unique combination of a cyclopropylpyrimidine moiety with a piperazine ring, which may confer distinct biological activities and chemical properties not found in other similar compounds .

Properties

IUPAC Name

2-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-2-18-14-5-7-20-17(21-14)24-11-9-23(10-12-24)15-6-8-19-16(22-15)13-3-4-13/h5-8,13H,2-4,9-12H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCNISYTBQYEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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